molecular formula C15H12ClFO2 B2517848 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-26-4

1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B2517848
CAS No.: 400878-26-4
M. Wt: 278.71
InChI Key: ICXRLGDPQGRJAS-UHFFFAOYSA-N
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Description

1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is an aromatic ketone characterized by a benzyloxy group substituted at the meta position of the acetophenone core.

Properties

IUPAC Name

1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXRLGDPQGRJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenolic Precursors

A common approach involves the alkylation of 3-hydroxyphenyl ethanone with 2-chloro-6-fluorobenzyl chloride. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenolic oxygen attacks the benzyl chloride’s electrophilic carbon.

Procedure :

  • Reagents : 3-Hydroxyacetophenone, 2-chloro-6-fluorobenzyl chloride, potassium carbonate (base), dimethylformamide (DMF).
  • Conditions : Heating at 80–100°C for 12–24 hours under inert atmosphere.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 60–75%, depending on the stoichiometry of the benzyl chloride and reaction time.

Coupling Reactions Using EDCI/HOBt

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between intermediate carboxylic acids and amines. Although primarily used for spirocyclic derivatives, this strategy has been adapted for similar ketones.

Example Protocol :

  • Intermediate Synthesis : 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is activated with EDCI/HOBt.
  • Coupling : Reacted with acetyl chloride in dichloromethane at 0°C.
  • Purification : Recrystallization from ethanol yields the target compound with >95% purity.

Key Insight : EDCI/HOBt minimizes racemization, making this method suitable for stereosensitive derivatives.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and dimethyl sulfoxide (DMSO) enhance reaction rates due to their high dielectric constants, but may lead to side reactions (e.g., over-alkylation).
  • Temperature : Reactions above 100°C accelerate decomposition, while temperatures below 60°C result in incomplete conversion.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves benzyl chloride reactivity in biphasic systems (water/toluene), increasing yields to 80%.
  • Microwave Assistance : Reduced reaction times (4–6 hours) and higher yields (85%) are achievable under microwave irradiation at 120°C.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (7:3) removes unreacted starting materials.
  • Chiral HPLC/SFC : Resolves stereoisomers when asymmetric synthesis is employed.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.02 (d, $$ J = 8.8 $$ Hz, 1H, ArH), 7.68 (s, 1H, ArH), 7.54 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 5.21 (s, 2H, OCH$$2$$), 2.63 (s, 3H, COCH$$_3$$).
  • MS (ESI) : m/z 279.1 [M+H]$$^+$$.

Industrial-Scale Production Challenges

Byproduct Formation

  • Dimerization : Occurs at high concentrations of benzyl chloride, necessitating dilute reaction conditions.
  • Hydrolysis : Moisture leads to hydrolysis of the benzyl ether, requiring strict anhydrous conditions.

Cost-Efficiency

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized TBAB) reduce costs by enabling reuse over multiple cycles.
  • Waste Management : Neutralization of acidic byproducts with aqueous NaOH generates saline waste, requiring specialized disposal.

Applications in Medicinal Chemistry

This compound serves as a precursor to reversible monoacylglycerol lipase (MAGL) inhibitors. Its derivatives exhibit nanomolar affinity for MAGL, making them candidates for treating neurodegenerative diseases.

Derivative Synthesis :

  • Spirocyclic Analogues : Introduce morpholinone or carbamate rings via cyclization with triphosgene or K$$2$$CO$$3$$.
  • Sulfonamide Derivatives : React with mesyl chloride to enhance pharmacokinetic properties.

Chemical Reactions Analysis

1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzyl group, with nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including cervical and colon cancer cells. The mechanism of action may involve the modulation of apoptosis pathways, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Some studies have indicated that compounds with similar structures possess antimicrobial properties, which could be explored for developing new antibiotics or antifungal agents.

Applications in Medicinal Chemistry

1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone can be utilized in several areas of medicinal chemistry:

Drug Development

The compound's structural features allow it to serve as a lead compound for the development of new pharmaceuticals. Its modifications can lead to enhanced efficacy and reduced side effects. For example, variations in the chloro and fluorine substituents can be explored to optimize pharmacological profiles.

Case Study: Anticancer Agents

A study exploring the anticancer potential of similar compounds found that certain derivatives exhibited significant activity against breast cancer cell lines (T47D) using MTT assays. The results indicated dose-dependent cytotoxicity, highlighting the therapeutic potential of such compounds in oncology .

Applications in Material Science

In addition to medicinal applications, this compound can also be explored in material science:

Polymer Chemistry

The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers. Its incorporation could lead to materials with improved stability and functionality.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of microbial growth, modulation of inflammatory responses, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

Example Compounds :

  • 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 400878-28-6)
  • 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone (CAS 61292-27-1)

Key Differences :

  • Substitution Pattern : The meta-substituted compound (3-position) exhibits distinct steric hindrance and dipole interactions compared to the para-substituted (4-position) isomer.
  • Physical Properties : Both isomers share the molecular formula C₁₅H₁₂Cl₂O₂ and molecular weight 295.17 g/mol , but differences in melting points and solubility are expected due to crystal packing variations.
  • Synthetic Accessibility : The meta-substituted derivative (CAS 400878-28-6) is commercially available from suppliers like ABCR GmbH and Absin Bioscience, indicating established synthetic routes .

Halogen Substitution Variations

Example Compound: 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone

Key Features :

  • Molecular Formula : C₁₅H₉ClF₄O₂
  • Functional Groups : The trifluoromethyl group enhances electron-withdrawing effects, increasing lipophilicity (logP) and metabolic stability compared to the parent compound .
  • Applications : Such modifications are common in agrochemicals and pharmaceuticals to optimize bioavailability.

Heterocyclic Core Modifications

Example Compounds :

  • 6-((2-Chloro-6-fluorobenzyl)oxy)indoline (): A nitrogen-containing heterocycle with demonstrated RORγ agonism .

Comparison :

  • Biological Activity: The indoline derivative’s RORγ agonist activity suggests that the benzyloxy group plays a critical role in target binding, which may extend to the ethanone analog .
  • Synthetic Routes : Both compounds utilize similar benzyloxy coupling steps (e.g., nucleophilic substitution under basic conditions) .

Extended Conjugation Systems

Example Compound: (E)-1-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-3-(4-fluoroanilino)-2-propen-1-one

Key Features :

  • Molecular Formula: C₂₂H₁₆ClF₂NO₂
  • Structural Impact: The propenone linker introduces π-conjugation, altering UV-Vis absorption and redox properties.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone* C₁₅H₁₂ClFO₂ 278.71 Not Provided 2-Cl, 6-F, meta-O
1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone C₁₅H₁₂Cl₂O₂ 295.17 400878-28-6 2-Cl, 4-Cl, meta-O
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone C₁₅H₁₂Cl₂O₂ 295.17 61292-27-1 2-Cl, 4-Cl, para-O
1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone C₁₅H₉ClF₄O₂ 340.68 N/A 2-Cl, 6-F, 4-CF₃

*Hypothetical structure inferred from analogs.

Research Implications

  • Drug Design : The 2-chloro-6-fluorobenzyl group is a versatile pharmacophore, as seen in RORγ agonists () and kinase inhibitors ().
  • Material Science: Enhanced π-conjugation in propenone derivatives () suggests utility in optoelectronic materials.
  • Safety Considerations : GHS-compliant handling (e.g., gloves, goggles) is critical for all analogs due to halogenated aromatic systems .

Biological Activity

1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, also known by its CAS number 306934-77-0, is a compound with notable biological activity. Its molecular formula is C₁₅H₁₂ClFO₂, and it has a molecular weight of 278.71 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications.

The compound features a chloro-fluoro substitution on a benzyl ether structure, contributing to its lipophilicity and potential interactions with biological membranes. The presence of the chloro and fluorine atoms can enhance the compound's biological activity by influencing its binding affinity to target proteins or enzymes.

Research indicates that compounds with similar structures often exhibit activity through modulation of enzyme systems or receptor interactions. Specifically, the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The structural characteristics suggest possible interactions with various receptors, including those involved in neurotransmission and cell signaling.

Case Studies

  • Anticancer Activity : In studies examining related phenolic compounds, significant anticancer properties were observed. For instance, compounds with similar substituents have demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism often involves apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties. Research indicates that these compounds can cross the blood-brain barrier and exhibit protective effects against neurodegeneration by modulating oxidative stress pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Data Table: Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity in HeLa cells
NeuroprotectiveReduces oxidative stress
AntimicrobialInhibits growth of bacteria

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of phenolic compounds. For example, the introduction of halogen atoms (like chlorine and fluorine) has been shown to increase lipophilicity and improve interactions with biological targets.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they may exhibit favorable absorption and distribution characteristics due to their lipophilic nature. Studies on related compounds indicate potential for oral bioavailability and central nervous system penetration.

Q & A

Basic: What synthetic routes are commonly employed for 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution . Key steps include:

  • Substrate preparation : Reacting 3-hydroxyphenylacetone with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the benzyloxy linkage.
  • Catalyst optimization : Lewis acids like AlCl₃ (1–2 eq.) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Yield improvement : Monitoring reaction progress via TLC and quenching with ice-cold water to isolate the product. Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:
Discrepancies arise from dynamic effects (e.g., rotamers in solution) vs. static crystal structures. Strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks and confirm conformational flexibility .
  • DFT calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
  • X-ray diffraction : Resolve absolute configuration and compare bond angles/distances with computational models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm), ethanone carbonyl (δ 2.6 ppm for CH₃, 205 ppm for C=O), and benzyloxy group splitting patterns .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic clusters (Cl/F presence) .
  • IR spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-O-C linkage (~1250 cm⁻¹) .

Advanced: How do substituents (Cl, F, benzyloxy) influence electronic properties and reactivity?

Methodological Answer:

  • Hammett analysis : Fluorine’s electron-withdrawing effect increases electrophilicity at the carbonyl, while chlorine enhances aromatic ring stability.
  • DFT studies : HOMO-LUMO gaps reveal susceptibility to nucleophilic attack at the ketone group .
  • Reactivity under basic conditions : Benzyloxy groups may undergo cleavage; controlled pH (pH 7–8) is critical during hydrolysis studies .

Basic: What purification methods are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) to remove polar impurities; yields crystals with >95% purity .
  • Flash chromatography : Employ silica gel with a hexane/EtOAc gradient (4:1 to 1:1) for large-scale purification .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related byproducts .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina; validate with in vitro IC₅₀ assays .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
  • ADMET prediction : Use SwissADME to evaluate bioavailability and metabolic pathways .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Freely soluble in DMSO, DCM, and THF; sparingly soluble in water (logP ≈ 2.8) .
  • Stability : Store at –20°C under argon; degrades in >40% humidity (hydrolysis of benzyloxy group detected via LC-MS) .

Advanced: What challenges arise when scaling up the synthesis for gram-scale production?

Methodological Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions during acylation .
  • Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reduce waste and improve turnover .
  • Safety protocols : Handle chlorinated intermediates in fume hoods; monitor airborne fluorobenzene derivatives via GC-MS .

Advanced: How can environmental persistence or degradation pathways be studied?

Methodological Answer:

  • Hydrolysis studies : Incubate in pH 7.4 buffer at 37°C; track degradation products via LC-QTOF-MS .
  • Photolysis : Expose to UV light (254 nm) and identify radical intermediates using EPR spectroscopy .
  • Ecotoxicology assays : Use Daphnia magna to assess acute toxicity (EC₅₀) of degradation byproducts .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles; avoid skin contact with chlorinated intermediates .
  • Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

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